2-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves multiple steps, including cyclization, sulfonylation, and nitrile formationThe reaction conditions often require the use of catalysts, such as iron (III) chloride, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
2-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-based structure and exhibit various biological activities.
Indole derivatives: Indole-based compounds also have significant biological activity and are used in medicinal chemistry
Uniqueness
2-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H22N4O3S/c22-9-15-8-16-14-28-7-6-20(16)23-21(15)24-10-17-12-25(13-18(17)11-24)29(26,27)19-4-2-1-3-5-19/h1-5,8,17-18H,6-7,10-14H2 |
InChI Key |
XKVKMWGGDJNVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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